(Hydroxy(tosyloxy)iodo)benzene basic properties and structure
(Hydroxy(tosyloxy)iodo)benzene basic properties and structure
An In-depth Technical Guide to (Hydroxy(tosyloxy)iodo)benzene: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxy(tosyloxy)iodo)benzene, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound that has established itself as a versatile and powerful reagent in modern organic synthesis.[1][2][3] Its stability as a non-hygroscopic, crystalline solid, coupled with its potent but mild oxidizing properties, makes it an invaluable tool for a wide array of chemical transformations.[2] This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key applications of (Hydroxy(tosyloxy)iodo)benzene, with a focus on experimental details and mechanistic insights relevant to professionals in research and drug development.
Core Properties
(Hydroxy(tosyloxy)iodo)benzene is a stable, colorless solid.[2][4] It is characterized by the presence of a phenyl group, a hydroxyl group, and a tosyloxy group all attached to a central iodine(III) atom.
Physicochemical Properties
The key physicochemical properties of (Hydroxy(tosyloxy)iodo)benzene are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 27126-76-7 | [2][4][5] |
| Molecular Formula | C₁₃H₁₃IO₄S | [2][5][6] |
| Molecular Weight | 392.21 g/mol | [2][5] |
| Melting Point | 131-137 °C | [4][7][8] |
| 136-138.5 °C | [2] | |
| 140-142 °C | [2] | |
| Appearance | Colorless fine needles or prisms, Crystalline Powder | [2][7] |
| Solubility | Sparingly soluble in acetonitrile (B52724) and dichloromethane (B109758) at room temperature. Soluble in DMF, alcohols, water, chloroform, and acetic acid. | [2] |
| pKa | 7.59 ± 0.58 (Predicted) | [7] |
Structural Information
The molecular structure of (Hydroxy(tosyloxy)iodo)benzene has been determined by single-crystal X-ray analysis.[2] The IUPAC name for this compound is [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate.[5] The hypervalent nature of the iodine atom allows it to accommodate more than the usual octet of electrons, leading to a T-shaped geometry around the central iodine atom in many of its derivatives. In the solid state, derivatives of this reagent can exhibit a pseudocyclic structure due to intramolecular interactions between an oxygen atom and the iodine atom.[9]
| Structural Identifier | Value | Source(s) |
| IUPAC Name | [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate | [5] |
| SMILES | Cc1ccc(cc1)S(=O)(=O)O--INVALID-LINK--c2ccccc2 | [8] |
| InChI | 1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | [8] |
| InChI Key | LRIUKPUCKCECPT-UHFFFAOYSA-N | [8] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of (Hydroxy(tosyloxy)iodo)benzene in a laboratory setting. Below are representative protocols for its synthesis and a common application.
One-Pot Synthesis of (Hydroxy(tosyloxy)iodo)benzene
This protocol is adapted from a procedure that utilizes m-chloroperbenzoic acid (m-CPBA) for the one-pot synthesis from an iodoarene.[1]
Materials:
-
m-chloroperbenzoic acid (m-CPBA)
-
2,2,2-trifluoroethanol (TFE)
-
Iodobenzene
-
p-toluenesulfonic acid monohydrate
-
Diethyl ether
Procedure:
-
A 250-mL round-bottomed flask is charged with m-CPBA (1.0 equiv) and TFE.
-
The mixture is sonicated until the m-CPBA is dissolved.
-
Iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) are added to the solution.
-
The flask is placed in a preheated oil bath at 40 °C and stirred vigorously for 1 hour.
-
The solvent is removed under reduced pressure.
-
Diethyl ether is added to the residue, and the mixture is stirred for 30 minutes to induce precipitation of the product as a white solid.
-
The solid product is collected by suction filtration and washed with diethyl ether.
α-Tosylation of Ketones using (Hydroxy(tosyloxy)iodo)benzene
This protocol describes a general procedure for the α-tosyloxylation of enolizable ketones.[10]
Materials:
-
Ketone
-
(Hydroxy(tosyloxy)iodo)benzene
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the ketone in acetonitrile, (Hydroxy(tosyloxy)iodo)benzene (1.0 equiv) is added.
-
The reaction mixture is subjected to ultrasound irradiation for 10-30 minutes at 55 °C.
-
The solvent is removed in vacuo.
-
The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃ and then with water.
-
The organic layer is dried over MgSO₄ and the solvent is evaporated under reduced pressure.
-
The crude product is triturated with hexane to yield the corresponding α-tosyloxy ketone.
Signaling Pathways and Logical Relationships
The utility of (Hydroxy(tosyloxy)iodo)benzene stems from its ability to participate in a variety of reaction pathways, primarily as an electrophile or an oxidant.
Proposed Mechanism for α-Tosylation of Ketones
The α-tosyloxylation of ketones is a cornerstone application of Koser's Reagent.[3][11] The reaction is believed to proceed through the enol or enolate form of the ketone. (Hydroxy(tosyloxy)iodo)benzene itself can act as a Brønsted acid, catalyzing the enolization of the ketone.[11]
Caption: Proposed mechanism for the α-tosyloxylation of ketones using HTIB.
Synthetic Workflow for Koser's Reagent
The one-pot synthesis of (Hydroxy(tosyloxy)iodo)benzene provides an efficient route to this valuable reagent. The logical flow of this synthesis is depicted below.
Caption: Workflow for the one-pot synthesis of (Hydroxy(tosyloxy)iodo)benzene.
Conclusion
(Hydroxy(tosyloxy)iodo)benzene is a remarkably effective and versatile hypervalent iodine(III) reagent with a broad spectrum of applications in organic synthesis. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for researchers and professionals in drug development and chemical sciences. A thorough understanding of its fundamental properties, structure, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full synthetic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Koser's Reagent [drugfuture.com]
- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. (Hydroxy(tosyloxy)iodo)benzene | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. [Hydroxy(tosyloxy)iodo]benzene CAS#: 27126-76-7 [m.chemicalbook.com]
- 8. Hydroxy(tosyloxy)iodo benzene 96 27126-76-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 11. medchemexpress.com [medchemexpress.com]
